molecular formula C10H13ClN2O B11960663 1-(3-Chloro-4-methylphenyl)-3-ethylurea CAS No. 67759-55-1

1-(3-Chloro-4-methylphenyl)-3-ethylurea

Cat. No.: B11960663
CAS No.: 67759-55-1
M. Wt: 212.67 g/mol
InChI Key: IQTZEHBSTDNGCM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-ethylurea is an organic compound with the molecular formula C10H13ClN2O It is a derivative of urea, where the hydrogen atoms are substituted by a 3-chloro-4-methylphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-ethylurea typically involves the reaction of 3-chloro-4-methylaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloro-4-methylaniline} + \text{ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-ethylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-ethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic processes, thereby affecting the growth and survival of microorganisms.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3-ethylurea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-3-methylurea: This compound has a similar structure but with a methyl group instead of an ethyl group.

    1-(3-Chloro-4-methylphenyl)-3-phenylurea: This compound has a phenyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group in this compound may confer unique properties, such as different solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

67759-55-1

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-ethylurea

InChI

InChI=1S/C10H13ClN2O/c1-3-12-10(14)13-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H2,12,13,14)

InChI Key

IQTZEHBSTDNGCM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

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